molecular formula C6H5KO5S2 B1343619 potassium S-(2,5-dihydroxyphenyl) thiosulfate CAS No. 88891-36-5

potassium S-(2,5-dihydroxyphenyl) thiosulfate

Cat. No.: B1343619
CAS No.: 88891-36-5
M. Wt: 260.3 g/mol
InChI Key: TXYFYFKMTXKQID-UHFFFAOYSA-M
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Description

Potassium S-(2,5-dihydroxyphenyl) thiosulfate is a chemical compound with the molecular formula C6H5KO5S2 It is known for its unique structure, which includes a thiosulfate group attached to a dihydroxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium S-(2,5-dihydroxyphenyl) thiosulfate typically involves the reaction of 2,5-dihydroxybenzenethiol with potassium thiosulfate under controlled conditions. The reaction is usually carried out in an aqueous medium, and the temperature is maintained at around 50-60°C to ensure optimal yield. The reaction can be represented as follows:

C6H4(OH)2SH+K2S2O3C6H4(OH)2S2O3K+KOHC6H4(OH)2SH + K2S2O3 \rightarrow C6H4(OH)2S2O3K + KOH C6H4(OH)2SH+K2S2O3→C6H4(OH)2S2O3K+KOH

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactors and more stringent control of reaction parameters. The use of catalysts and continuous flow reactors can enhance the efficiency and yield of the compound. The purification process typically involves crystallization and filtration to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

Potassium S-(2,5-dihydroxyphenyl) thiosulfate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonates or sulfoxides.

    Reduction: It can be reduced to form thiols or other sulfur-containing compounds.

    Substitution: The hydroxyl groups on the phenyl ring can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.

Major Products Formed

    Oxidation: Formation of sulfonates or sulfoxides.

    Reduction: Formation of thiols.

    Substitution: Formation of halogenated phenyl thiosulfates.

Scientific Research Applications

Potassium S-(2,5-dihydroxyphenyl) thiosulfate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.

    Biology: Investigated for its potential antioxidant properties and its ability to interact with biological thiols.

    Medicine: Explored for its potential therapeutic effects, including its role in modulating oxidative stress.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of potassium S-(2,5-dihydroxyphenyl) thiosulfate involves its interaction with various molecular targets. The thiosulfate group can act as a nucleophile, participating in substitution reactions. The hydroxyl groups on the phenyl ring can form hydrogen bonds and interact with biological molecules, potentially modulating their activity. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • Potassium S-(2,4-dihydroxyphenyl) thiosulfate
  • Potassium S-(3,5-dihydroxyphenyl) thiosulfate
  • Potassium S-(2,5-dimethoxyphenyl) thiosulfate

Uniqueness

Potassium S-(2,5-dihydroxyphenyl) thiosulfate is unique due to the specific positioning of the hydroxyl groups on the phenyl ring, which influences its reactivity and interaction with other molecules. This positioning can affect the compound’s antioxidant properties and its ability to participate in specific chemical reactions.

Properties

IUPAC Name

potassium;1,4-dihydroxy-2-sulfonatosulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O5S2.K/c7-4-1-2-5(8)6(3-4)12-13(9,10)11;/h1-3,7-8H,(H,9,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYFYFKMTXKQID-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)SS(=O)(=O)[O-])O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5KO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90635562
Record name Potassium S-(2,5-dihydroxyphenyl) sulfurothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88891-36-5
Record name Potassium S-(2,5-dihydroxyphenyl) sulfurothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
potassium S-(2,5-dihydroxyphenyl) thiosulfate
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potassium S-(2,5-dihydroxyphenyl) thiosulfate
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potassium S-(2,5-dihydroxyphenyl) thiosulfate
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potassium S-(2,5-dihydroxyphenyl) thiosulfate
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potassium S-(2,5-dihydroxyphenyl) thiosulfate
Reactant of Route 6
potassium S-(2,5-dihydroxyphenyl) thiosulfate
Customer
Q & A

Q1: How does potassium S-(2,5-dihydroxyphenyl)thiosulfate interact with gold surfaces? What makes it unique compared to other sulfur-containing compounds?

A1: Potassium S-(2,5-dihydroxyphenyl)thiosulfate, classified as a Bunte salt, exhibits a unique interaction with gold surfaces. [] This compound forms self-assembled monolayers (SAMs) by chemisorption, leading to the creation of a stable Au-S bond. [] During this process, the S-SO3 bond within the thiosulfate molecule undergoes cleavage, releasing the sulfite moiety. []

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